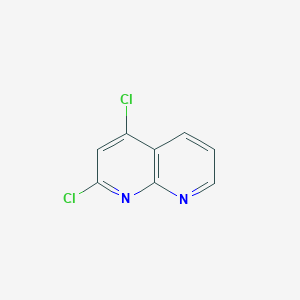

2,4-Dichloro-1,8-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQHBZIXZFQYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593906 | |

| Record name | 2,4-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59514-89-5 | |

| Record name | 2,4-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-1,8-naphthyridine

This guide provides a comprehensive overview of the synthesis of 2,4-dichloro-1,8-naphthyridine, a critical building block in the development of novel pharmaceuticals. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its synthesis.

I. Strategic Importance and Applications

This compound serves as a versatile intermediate for the synthesis of a multitude of biologically active molecules. Its two chlorine atoms provide reactive handles for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological profile of the final compounds. This adaptability makes it a valuable precursor in the synthesis of targeted therapies.[3] For instance, derivatives of 1,8-naphthyridine have been investigated as HIV inhibitors, antibacterial agents, and antitumor drugs.[4] The unique electronic and steric properties of the 1,8-naphthyridine core contribute to its ability to interact with biological targets.[3]

II. Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the chlorination of a 2,4-dihydroxy-1,8-naphthyridine precursor. The construction of this dihydroxy intermediate can be achieved via several established synthetic routes, primarily involving the condensation of 2-aminopyridine derivatives with suitable three-carbon synthons.

A common and efficient method for constructing the 1,8-naphthyridine framework is the Friedländer annulation.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of 2,4-dihydroxy-1,8-naphthyridine synthesis, a 2-aminopyridine derivative is reacted with a malonic ester derivative.

Diagram: Generalized Friedländer Annulation for 1,8-Naphthyridine Synthesis

Caption: Friedländer annulation workflow for 2,4-dihydroxy-1,8-naphthyridine.

The choice of catalyst and reaction conditions is crucial for achieving high yields. While traditional methods often employ acid or base catalysis, modern approaches have explored the use of ionic liquids and microwave assistance to improve efficiency and sustainability.[5][6]

An alternative and regioselective approach to the 1,8-naphthyridine core involves the Vilsmeier-Haack reaction.[7][8][9] This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of an appropriate acyclic precursor. For instance, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide can directly lead to a chloro-substituted 1,8-naphthyridine derivative.[7]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Key steps in the Vilsmeier-Haack synthesis of 1,8-naphthyridines.

This methodology offers the advantage of introducing a chlorine atom directly onto the naphthyridine ring during the cyclization process, potentially streamlining the overall synthesis.

III. The Crucial Chlorination Step

The conversion of 2,4-dihydroxy-1,8-naphthyridine to the target this compound is a critical transformation. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.[10] The reaction is generally performed at elevated temperatures.

Experimental Protocol: Chlorination of 2,4-Dihydroxy-1,8-naphthyridine

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place 2,4-dihydroxy-1,8-naphthyridine.

-

Reaction Setup: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Table 1: Typical Reaction Parameters for Chlorination

| Parameter | Value |

| Starting Material | 2,4-Dihydroxy-1,8-naphthyridine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | 105-110 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Work-up | Quenching with ice, neutralization, extraction |

| Purification | Recrystallization/Column Chromatography |

IV. Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Can be used to identify the absence of hydroxyl groups from the starting material and the presence of characteristic aromatic C-Cl stretching vibrations.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

V. Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and requires strict adherence to safety protocols.

-

Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Chlorinated Solvents: Dichloromethane and chloroform are toxic and should be handled with care in a fume hood.

-

Neutralization: The neutralization of the acidic reaction mixture is an exothermic process and should be performed slowly and with cooling to control the temperature.

VI. Conclusion

The synthesis of this compound is a well-established yet nuanced process that provides access to a key intermediate in medicinal chemistry. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocols, and stringent adherence to safety precautions are paramount for the successful and safe production of this valuable compound. The methodologies outlined in this guide, drawing from established literature and practical experience, provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]

The Strategic Keystone: A Technical Guide to 2,4-Dichloro-1,8-naphthyridine in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Versatile Heterocyclic Building Block.

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a privileged structure, underpinning a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Central to the exploration and development of novel 1,8-naphthyridine-based therapeutics is the highly reactive and versatile intermediate, 2,4-dichloro-1,8-naphthyridine (CAS 59514-89-5). This technical guide provides a comprehensive overview of this key building block, from its fundamental properties and synthesis to its strategic application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective utilization in drug discovery and development programs.

Core Properties and Characterization

This compound is a solid, typically appearing as a light yellow to orange crystalline powder, with a melting point in the range of 123-127 °C.[3] Its molecular structure, featuring two strategically positioned chlorine atoms on the naphthyridine core, renders it an exceptionally useful precursor for the synthesis of a diverse library of derivatives. The differential reactivity of the two chlorine atoms—one at an alpha position to a nitrogen and the other at a gamma position—allows for selective functionalization, a key aspect that will be explored in subsequent sections.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59514-89-5 | [3] |

| Molecular Formula | C₈H₄Cl₂N₂ | [5] |

| Molecular Weight | 199.03 g/mol | [3] |

| Melting Point | 123-127 °C | [3] |

| Appearance | Light yellow to orange powder/crystal | [3] |

| Boiling Point | 299.1 °C at 760 mmHg | [1] |

| Purity | ≥ 96% (GC) | [3] |

Spectroscopic Characterization:

While a complete, publicly available, peer-reviewed spectral dataset is not readily found, the structural elucidation of this compound and its subsequent reaction products relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show signals in the aromatic region, with coupling patterns indicative of the protons on the naphthyridine core. ¹³C NMR would display distinct signals for the eight carbon atoms, with the carbon atoms attached to the chlorine atoms and the nitrogen atoms showing characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the C=C and C=N stretching vibrations of the aromatic naphthyridine ring.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the chlorination of the corresponding dihydroxy precursor, 1,8-naphthyridine-2,4-diol. This transformation is a standard procedure in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃), sometimes in combination with other reagents like phosphorus pentachloride (PCl₅), to effect the conversion of the hydroxyl groups to chlorides.

Conceptual Workflow for Synthesis

The synthetic strategy hinges on the nucleophilic substitution of the hydroxyl groups of the diol tautomer of the starting material. The use of a strong chlorinating agent like phosphorus oxychloride facilitates this conversion.

}

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from a well-established procedure for the synthesis of a similar dichloronaphthyridine derivative and should be optimized for the specific synthesis of this compound.[6]

Materials:

-

1,8-Naphthyridine-2,4-diol

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Crushed ice

-

Sodium carbonate (Na₂CO₃)

-

Acetone (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,8-naphthyridine-2,4-diol (1.0 equivalent), phosphorus pentachloride (2.1 equivalents), and phosphorus oxychloride (2.5 equivalents) is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

After completion, the reaction mixture is allowed to cool to room temperature and then carefully poured over crushed ice with vigorous stirring.

-

The acidic solution is then neutralized by the slow addition of sodium carbonate until the pH reaches approximately 8.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as acetone, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The obtained data should be consistent with the expected structure.

Reactivity and Strategic Functionalization

The two chlorine atoms on the this compound scaffold exhibit differential reactivity, which is a cornerstone of its utility in synthetic chemistry. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. This regioselectivity is a key consideration in planning synthetic routes and can be exploited to achieve selective monofunctionalization.

However, in the context of palladium-catalyzed cross-coupling reactions, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing access to a vast chemical space of potential drug candidates.

}

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Insights into Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of functional groups.

-

Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

The following is a representative protocol for the Suzuki-Miyaura coupling of a dichloropyridine derivative, which can be adapted for this compound.[1]

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk tube are added this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), the phosphine ligand (0.04 equivalents), and potassium phosphate (2.0 equivalents).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed 1,4-dioxane and water (in a 4:1 ratio) are added via syringe.

-

The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Table 2: Representative Suzuki-Miyaura Couplings of Dichloroheteroarenes

| Dichloroheteroarene | Boronic Acid | Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Phenylboronic acid | 2-Chloro-4-phenylpyridine | 85 | [1] |

| 2,4-Dichloroquinoline | (4-Methylphenyl)boronic acid | 2-Chloro-4-(4-methylphenyl)quinoline | 92 | [1] |

| This compound | (4-Methoxyphenyl)boronic acid | 2-Chloro-4-(4-methoxyphenyl)-1,8-naphthyridine | (Not reported) | [1] |

Note: The yield for the this compound reaction was not explicitly stated in the reference, but the reaction was reported to be successful.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[7] This reaction is particularly valuable for introducing diverse amine functionalities onto the 1,8-naphthyridine core, which is a common strategy in the development of kinase inhibitors and other targeted therapeutics.

}

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often necessary to promote both the oxidative addition and the reductive elimination steps, especially with less reactive aryl chlorides.

-

Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.

-

Solvent Polarity: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like toluene, dioxane, or THF are commonly used.

The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride, which can be optimized for this compound.[8]

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃ or a pre-formed Pd-NHC complex)

-

Phosphine ligand (e.g., Xantphos)

-

A strong base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).

-

The anhydrous solvent is added, followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

The tube is sealed, removed from the glovebox, and heated in an oil bath at a specified temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired aminated product.

Table 3: Representative Buchwald-Hartwig Aminations of Aryl Chlorides

| Aryl Chloride | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 94 | [5] |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | LHMDS | 99 | [8] |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | K₂CO₃ | (Not reported) | [8] |

Applications in Drug Discovery and Beyond

The derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities. The ability to readily introduce diverse functionalities at the 2- and 4-positions through robust cross-coupling reactions makes this scaffold an ideal starting point for lead optimization campaigns.

-

Anticancer Agents: Many 1,8-naphthyridine derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors. The ability to append various aryl and amino groups allows for the fine-tuning of binding interactions with the target kinase.

-

Antimicrobial Agents: The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents. Functionalization of the 2,4-dichloro precursor can lead to the discovery of new compounds with improved potency and a broader spectrum of activity.

-

Agrochemicals: Beyond pharmaceuticals, derivatives of this compound have been explored for their potential as herbicides and fungicides.[2]

-

Materials Science: The rigid, planar structure of the 1,8-naphthyridine ring system also makes its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a strategically important and highly versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of a vast array of functionalized 1,8-naphthyridine derivatives. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers and scientists to effectively leverage this keystone molecule in the pursuit of novel therapeutics and advanced materials. The continued exploration of the synthetic potential of this compound is poised to unlock new frontiers in drug discovery and chemical innovation.

References

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]

- 5. rsc.org [rsc.org]

- 6. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 2,4-Dichloro-1,8-naphthyridine

Abstract: This technical guide provides a comprehensive, multi-technique methodology for the definitive structural elucidation of 2,4-dichloro-1,8-naphthyridine (CAS No: 59514-89-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal logic behind the analytical strategy. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that confirms the molecular structure with a high degree of confidence. This guide serves as both a practical protocol and an educational resource on the principles of modern structure elucidation for complex heterocyclic systems.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various biological interactions. Consequently, 1,8-naphthyridine derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This compound is a key synthetic intermediate, valued for its two reactive chlorine atoms.[6] These sites are susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups to generate libraries of novel compounds for drug discovery and materials research. Given its role as a foundational building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic and biological studies. This guide outlines the logical and experimental workflow to achieve that confirmation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to establish the molecular formula and the degree of unsaturation (DoU), also known as the index of hydrogen deficiency. This provides initial, crucial insights into the molecule's composition of rings and/or multiple bonds.

The molecular formula for this compound is C₈H₄Cl₂N₂.[6]

The Degree of Unsaturation is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

DoU = 8 + 1 - (4/2) - (2/2) + (2/2) DoU = 9 - 2 - 1 + 1 DoU = 7

A DoU of 7 suggests a highly unsaturated, aromatic system. For a structure with two fused six-membered rings (like naphthalene or quinoline), the bicyclic system accounts for 5 degrees of unsaturation (4 for the double bonds and 1 for the two rings). The remaining 2 degrees are consistent with the two additional C=N double bonds within the naphthyridine core, fitting the proposed structure perfectly.

Experimental Workflow for Structure Elucidation

A conclusive structural assignment is rarely achieved with a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal analytical methods. The workflow presented here follows a logical progression from confirming the molecular formula and functional groups to mapping the precise atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Composition

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.[7] High-resolution mass spectrometry (HRMS) is particularly critical for providing exact mass measurements.

Experimental Protocol (Illustrative)

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[8]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute 1:100 in methanol with 0.1% formic acid to aid protonation for positive ion mode.

-

Analysis Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: m/z 100-500.

Data Interpretation and Expected Results

-

Exact Mass: The primary goal is to match the observed exact mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass.

-

Isotopic Pattern: A definitive feature for a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion cluster. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit three peaks:

-

M peak: Corresponding to the ion with two ³⁵Cl atoms.

-

M+2 peak: Corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Corresponding to the ion with two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1), providing powerful evidence for the presence of two chlorine atoms.[9]

-

| Ion | Calculated m/z (Monoisotopic) | Expected Observation |

| [M]⁺ | 197.9752 | The base peak of the isotopic cluster. |

| [M+H]⁺ | 198.9824 | The target ion for HRMS confirmation in positive ESI mode.[10] |

| [M+Na]⁺ | 220.9644 | A common adduct observed in ESI-MS.[10] |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.[11]

Experimental Protocol (Illustrative)

-

Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum for this compound is expected to be dominated by absorptions characteristic of an aromatic heterocyclic system.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching. |

| 1600 - 1450 | Strong-Medium | Aromatic C=C and C=N ring stretching vibrations. |

| 1400 - 1000 | Medium | In-plane C-H bending and other fingerprint region vibrations. |

| 850 - 750 | Strong | Out-of-plane C-H bending. |

| 800 - 600 | Medium-Strong | C-Cl stretching vibrations. |

The absence of strong bands in the 3500-3200 cm⁻¹ (O-H, N-H) and 2260-2100 cm⁻¹ (alkyne, nitrile) regions would be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[12][13] A combination of 1D and 2D experiments is used to assemble the structure piece by piece.

Experimental Protocol (Illustrative)

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

Concentration: ~10-20 mg in 0.6 mL of solvent.

-

Instrumentation: 400 MHz (or higher) spectrometer.

-

Experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC.

¹H NMR: Proton Environment and Connectivity

-

Predicted Spectrum: The structure has four aromatic protons, each expected to be in a unique chemical environment. Therefore, four distinct signals are predicted. Due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents, all protons are expected to resonate in the downfield region of the spectrum (typically > 7.5 ppm).

-

Splitting Patterns: The coupling between adjacent protons (vicinal coupling, ³JHH) will split the signals into doublets or doublets of doublets, revealing their connectivity.

¹³C NMR: Carbon Skeleton

-

Predicted Spectrum: The molecule has eight carbons, all of which are chemically non-equivalent. Therefore, eight distinct signals are expected.

-

Chemical Shifts: Carbons bonded directly to electronegative atoms (C2, C4, C8a, C4a) will be significantly deshielded and appear far downfield.[14] A DEPT-135 or APT experiment would confirm the presence of four CH carbons (positive phase) and four quaternary carbons (absent or negative phase).

2D NMR: Assembling the Puzzle

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is used to map out the proton spin systems.[15] For this compound, COSY would show a correlation between H5 and H6, and between H6 and H7, confirming the C5-C6-C7 fragment.

Caption: Predicted ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the signal of the carbon it is directly attached to. It provides a definitive correlation between the ¹H and ¹³C assignments for all CH groups.[13] For example, it would link the proton signal assigned as H5 to the carbon signal C5.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are used to connect the different spin systems and place the quaternary carbons and substituents.[12]

Key Predicted HMBC Correlations:

-

H3 would show correlations to the chlorinated carbon C2, the other chlorinated carbon C4, and the quaternary bridgehead carbon C4a. This is crucial for placing H3.

-

H5 would correlate to the quaternary carbon C4, the CH carbon C7, and the bridgehead carbon C8a.

-

H7 would correlate to the CH carbon C5 and the bridgehead carbon C8a.

Caption: Key predicted HMBC correlations for structural confirmation.

Summary of Predicted NMR Data

| Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations from Proton |

| 2 | - | ~152 (Quaternary, C-Cl) | H3 |

| 3 | ~7.7 (s) | ~122 (CH) | C2, C4, C4a |

| 4 | - | ~160 (Quaternary, C-Cl) | H3, H5 |

| 4a | - | ~155 (Quaternary) | H3, H5, H6 |

| 5 | ~8.8 (dd) | ~121 (CH) | C4, C6, C7, C8a |

| 6 | ~7.8 (dd) | ~138 (CH) | C4a, C5, C8 |

| 7 | ~9.0 (dd) | ~118 (CH) | C5, C8a |

| 8a | - | ~157 (Quaternary) | H5, H7 |

| Note: Chemical shifts (δ) are predictive and may vary based on solvent and experimental conditions. 's' = singlet, 'dd' = doublet of doublets. |

Conclusion: Integrated Structure Verification

The definitive structure of this compound is confirmed by the collective and self-consistent evidence from all analytical techniques:

-

HRMS establishes the correct molecular formula, C₈H₄Cl₂N₂.

-

The MS isotopic pattern unequivocally confirms the presence of two chlorine atoms.

-

IR spectroscopy identifies the characteristic functional groups of a chloro-substituted aromatic heterocycle and confirms the absence of others.

-

¹H and ¹³C NMR show the correct number of unique proton and carbon signals (4 and 8, respectively) for the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) provides the final, unambiguous proof by mapping the precise connectivity of the atoms, linking the spin systems, and confirming the location of the chlorine substituents at positions 2 and 4.

This rigorous, multi-technique approach ensures the structural identity of this vital chemical building block, providing a solid foundation for its application in research and development.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. One moment, please... [revroum.lew.ro]

The Versatile Scaffold: A Technical Guide to the Applications of 2,4-Dichloro-1,8-naphthyridine in Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – cores that can be readily modified to interact with a diverse range of biological targets. The 1,8-naphthyridine ring system is a prominent member of this esteemed class, demonstrating a remarkable spectrum of pharmacological activities.[1][2] This guide focuses on a particularly valuable derivative: 2,4-dichloro-1,8-naphthyridine. Its strategic placement of two reactive chlorine atoms on an electronically distinct bicyclic system provides a versatile platform for the synthesis of novel therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and extensive applications of this pivotal chemical intermediate. We will delve into the causality behind experimental choices, provide actionable protocols, and explore its role in developing treatments for some of the most challenging diseases of our time.

The Core Intermediate: Synthesis and Reactivity of this compound

The utility of any building block in medicinal chemistry is fundamentally tied to its accessibility and predictable reactivity. This compound excels in both regards, making it an attractive starting point for library synthesis and lead optimization.

Synthesis of the this compound Core

The most common and efficient route to this compound begins with the corresponding 1,8-naphthyridine-2,4-dione. This precursor can be synthesized through various condensation reactions, often starting from 2-aminopyridine derivatives.[3] The subsequent chlorination is a robust and scalable transformation.

Experimental Protocol: Chlorination of 1,8-Naphthyridine-2,4-dione

This protocol is based on established procedures for the chlorination of related heterocyclic diones.

Objective: To synthesize this compound from 1,8-naphthyridine-2,4-dione.

Materials:

-

1,8-Naphthyridine-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

-

Inert solvent (e.g., toluene or excess POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-naphthyridine-2,4-dione (1.0 eq) in phosphorus oxychloride (10-20 eq). The reaction should be performed in a well-ventilated fume hood.

-

Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker to accommodate any potential frothing.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

The Chemistry of Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is a consequence of the electronic properties of the naphthyridine ring system.[4][5][6]

The nitrogen atom at position 8 strongly activates the C4 position towards nucleophilic attack by resonance stabilization of the Meisenheimer intermediate.[7][8] This allows for a sequential and controlled functionalization of the scaffold, a highly desirable feature in medicinal chemistry for building molecular complexity.

Sequential functionalization of this compound.

Applications in Oncology: Crafting Kinase Inhibitors and Cytotoxic Agents

The 1,8-naphthyridine scaffold is a cornerstone in the design of anticancer agents, with this compound serving as a key starting material for a multitude of kinase inhibitors.[9]

Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine core can be elaborated to fit into the ATP-binding pocket of various kinases, leading to their inhibition.

General mechanism of kinase inhibition by 1,8-naphthyridine derivatives.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[10][11][12] The this compound scaffold has been utilized to develop potent and selective GSK-3 inhibitors. By reacting the C4 position with an appropriate amine and subsequently modifying the C2 position, researchers can fine-tune the molecule's interaction with the kinase's active site.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Aminopyrimidine-substituted 1,8-naphthyridines | GSK-3β | 5 - 50 | [11] |

| Thiazole-containing 1,8-naphthyridines | GSK-3β | 10 - 100 | [13] |

Development of Cytotoxic Agents

Beyond kinase inhibition, 1,8-naphthyridine derivatives have shown broad cytotoxic activity against various cancer cell lines.[9][14][15] The mechanism often involves the induction of apoptosis through various cellular pathways.

| Cell Line | Compound Type | IC₅₀ (µM) | Reference |

| Ehrlich Ascites Carcinoma | 3-Heterarylcarbonyl-1,8-naphthyridines | 0.5 - 5.0 | [14][15] |

| Human Colon (HCT-116) | 2-Amino-4-substituted-1,8-naphthyridines | 1.2 - 8.5 | [16] |

| Human Breast (MCF-7) | 2-Anilino-4-substituted-1,8-naphthyridines | 0.8 - 6.3 | [16] |

Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki-Miyaura coupling on a 2-chloro-4-substituted-1,8-naphthyridine, a common step after initial functionalization at the C4 position.

Objective: To introduce an aryl or heteroaryl group at the C2 position of a 2-chloro-4-substituted-1,8-naphthyridine.

Materials:

-

2-Chloro-4-substituted-1,8-naphthyridine (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the 2-chloro-4-substituted-1,8-naphthyridine, boronic acid, palladium catalyst, and base.

-

Degassing: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired 2,4-disubstituted-1,8-naphthyridine.

Targeting Neurodegenerative Diseases: A New Frontier

The blood-brain barrier permeability and structural rigidity of the 1,8-naphthyridine scaffold make it an intriguing candidate for CNS-targeting drugs.[1] Research has begun to explore its potential in addressing complex neurodegenerative disorders like Alzheimer's disease.

Inhibitors of Tau Pathology in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles.[17][18] Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for this hyperphosphorylation. As discussed previously, this compound is a valuable starting point for the synthesis of GSK-3β inhibitors, which are being investigated as potential therapeutics to halt the progression of tau pathology.[10][13] Additionally, derivatives are being developed as PET imaging agents to visualize tau tangles in the brain.[19]

Modulators of Other Neurological Targets

The versatility of the this compound scaffold allows for its adaptation to other CNS targets. For instance, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), another key target in the symptomatic treatment of Alzheimer's disease.[17][20]

Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for introducing an amino group at the C2 position of a 2-chloro-4-substituted-1,8-naphthyridine.

Objective: To synthesize a 2-amino-4-substituted-1,8-naphthyridine derivative.

Materials:

-

2-Chloro-4-substituted-1,8-naphthyridine (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a Schlenk tube.

-

Reagent Addition: Add the 2-chloro-4-substituted-1,8-naphthyridine, the amine, and the anhydrous solvent.

-

Reaction: Seal the tube and heat the mixture to 90-110 °C for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-amino-4-substituted-1,8-naphthyridine.

Antimicrobial and Anti-inflammatory Applications

The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent underscores the scaffold's importance in infectious diseases.[2] While much of the development in this area has focused on quinolones, the this compound core offers a platform for creating novel antimicrobial agents with potentially different mechanisms of action.

Derivatives have also shown promise as anti-inflammatory agents, often through the modulation of cytokine production.[1]

| Biological Activity | Compound Type | Key Findings | Reference |

| Antitubercular | 1,8-Naphthyridine-3-carbonitriles | MIC values as low as 6.25 µg/mL against M. tuberculosis | [21] |

| Antibacterial | 2-Mercapto-3-formyl-1,8-naphthyridines | Good activity against S. aureus and S. epidermidis | [22] |

| Anti-inflammatory | 1,8-Naphthyridine-3-carboxamides | Modulation of cytokine and chemokine levels | [1] |

Conclusion and Future Directions

This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable regioselectivity of its two chlorine atoms provide a reliable and powerful platform for the generation of diverse molecular architectures. From potent kinase inhibitors in oncology to promising new agents for neurodegenerative diseases, the applications of this scaffold are both broad and impactful.

Future research will undoubtedly continue to exploit the synthetic flexibility of this compound. The exploration of novel coupling partners in palladium-catalyzed reactions, the development of more sustainable synthetic methodologies, and the application of this scaffold to emerging biological targets will ensure its continued relevance in the quest for new and improved therapeutics. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this exceptional chemical entity.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A manifesto for Alzheimer’s disease drug discovery in the era of disease-modifying therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

The Versatile Virtuoso: 2,4-Dichloro-1,8-naphthyridine as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and hydrogen bonding capabilities have made it a recurring motif in a plethora of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The strategic functionalization of this core is paramount to modulating its physicochemical properties and biological targets. Among the various decorated naphthyridines, 2,4-dichloro-1,8-naphthyridine has emerged as a particularly versatile and powerful building block, offering two distinct and reactive sites for synthetic elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its regioselective functionalization in key organic transformations.

Physicochemical Properties

This compound is a stable, solid compound with the following key properties:

| Property | Value |

| CAS Number | 59514-89-5 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Appearance | Light yellow to orange powder or crystals |

| Melting Point | 123.0-127.0 °C |

| Boiling Point | 299.1 °C at 760 mmHg |

Data sourced from commercial suppliers.[2]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the chlorination of the corresponding 1,8-naphthyridine-2,4-diol (which exists in tautomeric equilibrium with 1,8-naphthyridine-2,4-dione). This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[3]

A general protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,8-naphthyridine-2,4-diol and an excess of phosphorus oxychloride (POCl₃) is prepared. Phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: The acidic aqueous solution is neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.[2]

Caption: Synthetic workflow for this compound.

Reactivity and Regioselectivity: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This allows for selective functionalization, opening avenues for the creation of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In this compound, both chlorine atoms are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.

Regioselectivity: In general, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge in the C4-adduct can be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to the C2-adduct.[4]

Caption: Regioselectivity in the SNAr of this compound.

Experimental Protocol: Regioselective Amination at C4

-

Reactant Preparation: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction vessel.

-

Addition of Nucleophile: Add the desired amine (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-1,8-naphthyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules. This compound is an excellent substrate for these transformations, allowing for the formation of C-C and C-N bonds, respectively.

Regioselectivity Control: A key advantage of palladium-catalyzed cross-coupling reactions is the ability to tune the regioselectivity through the choice of ligands and reaction conditions. While the inherent electronic preference might still favor reaction at one position, steric and catalytic cycle effects can be exploited to achieve selectivity for either the C2 or C4 position. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective Suzuki coupling on analogous 2,4-dichloropyridines.[5]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and a halide.[6]

Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos, IPr |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heating: Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC.

-

Work-up: After cooling to room temperature, add water and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the 4-aryl-2-chloro-1,8-naphthyridine product.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with a halide.[7]

Typical Reaction Conditions for Buchwald-Hartwig Amination

| Component | Example |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, BrettPhos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine | Primary or secondary amines, anilines |

Experimental Protocol: C4-Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu) in a reaction vessel.

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Heating: Seal the vessel and heat the mixture with stirring. Monitor the reaction's progress.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product via column chromatography to afford the 4-amino-2-chloro-1,8-naphthyridine derivative.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize the this compound core at either the C2 or C4 position, and subsequently at the remaining chloro-position, provides a powerful platform for the synthesis of a wide array of complex molecules. This has led to its use in the development of novel pharmaceuticals, including kinase inhibitors and anti-infective agents, as well as in the creation of advanced organic materials with tailored electronic and photophysical properties.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its predictable yet tunable reactivity, particularly the regioselective functionalization of its C2 and C4 positions, offers chemists a reliable and versatile tool for the construction of complex molecular architectures. A thorough understanding of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is essential for leveraging its full potential in the pursuit of new medicines and materials. As synthetic methodologies continue to evolve, the importance of such foundational building blocks in enabling scientific discovery will undoubtedly endure.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. CN104086543A - Method for preparing 4-chloro-1,8-naphthyridine - Google Patents [patents.google.com]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 7. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 2,4-Dichloro-1,8-naphthyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-1,8-naphthyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound (CAS No: 59514-89-5). As a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[1][2] This guide moves beyond a simple data sheet, offering detailed experimental protocols and interpretive insights grounded in established principles of analytical chemistry.

Given the absence of publicly available, peer-reviewed experimental spectra for this specific compound, this guide will focus on a predictive and methodological framework. We will deduce the expected spectroscopic features based on the molecule's structure and provide robust, field-proven protocols for acquiring high-fidelity NMR, IR, and MS data.

Molecular Structure and Physicochemical Properties

This compound is a solid, light-yellow crystalline powder with a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of approximately 199.03 g/mol .[1][3] Its melting point is reported in the range of 123-127 °C.[1][4] The core of the molecule is a naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms. The strategic placement of two chlorine atoms at the 2 and 4 positions significantly influences its reactivity and spectroscopic signature.

Diagram: Molecular Structure of this compound

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The molecule has four aromatic protons (H³, H⁵, H⁶, H⁷) on the naphthyridine core. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, which cause a downfield shift (deshielding).

Expertise & Causality:

-

H³: This proton is situated between two chlorine-bearing carbons (C² and C⁴), but its primary influence is the pyridine-like nitrogen (N¹). It is expected to be a singlet and significantly deshielded.

-

H⁵ and H⁷: These protons are on the second pyridine ring. H⁷ is adjacent to N⁸, causing a strong downfield shift. H⁵ is further away and will be less deshielded. They will likely appear as doublets due to coupling with H⁶.

-

H⁶: This proton is coupled to both H⁵ and H⁷, and will therefore appear as a triplet or a doublet of doublets.

Table 1: Predicted ¹H NMR Data (500 MHz, in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H⁷ | 8.8 - 9.0 | Doublet (d) | ~5 |

| H⁵ | 8.2 - 8.4 | Doublet (d) | ~8 |

| H³ | 7.8 - 8.0 | Singlet (s) | N/A |

| H⁶ | 7.4 - 7.6 | Triplet (t) or dd | ~8, ~5 |

Predicted ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms. Carbons attached to electronegative atoms (N, Cl) will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data (125 MHz, in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C², C⁴ | 150 - 155 | Attached to both N and Cl (highly deshielded) |

| C⁸ᵃ | 148 - 152 | Bridgehead carbon adjacent to two N atoms |

| C⁷ | 138 - 142 | Adjacent to N⁸ |

| C⁵ | 125 - 130 | Aromatic CH |

| C⁶ | 122 - 126 | Aromatic CH |

| C³ | 120 - 124 | Aromatic CH |

| C⁴ᵃ | 118 - 122 | Bridgehead carbon |

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol is designed to produce high-resolution, unambiguous data. Each step has a clear purpose aimed at ensuring data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: CDCl₃ is a good first choice for many organic compounds, offering excellent solubility and a clean spectral window. If solubility is an issue, DMSO-d₆ is a powerful alternative.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (modern spectrometers often reference the residual solvent peak).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Use 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire the spectrum with a spectral width of ~240 ppm, a longer acquisition time (~2 seconds), and a short relaxation delay (2 seconds). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (for confirmation): If assignments are ambiguous, run a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and a ¹H-¹H COSY experiment to confirm proton-proton couplings.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Expertise & Causality: The spectrum will be dominated by vibrations from the aromatic core and the carbon-chlorine bonds. The absence of O-H, N-H, or C=O bonds will lead to a relatively clean spectrum in the higher wavenumber regions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |

| 1600 - 1550 | Medium-Strong | C=N stretching vibrations within the naphthyridine rings.[5] |

| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretching vibrations.[5] |

| 900 - 675 | Strong | C-H out-of-plane ("oop") bending, characteristic of the substitution pattern.[5] |

| 800 - 600 | Medium-Strong | C-Cl stretching vibrations |

Experimental Protocol for IR Data Acquisition

Trustworthiness: Attenuated Total Reflectance (ATR) is the preferred modern method for solid samples as it requires minimal sample preparation and provides excellent data reproducibility.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. Causality: The background scan is crucial as it is subtracted from the sample scan to remove contributions from atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, the isotopic signature of the two chlorine atoms is a key diagnostic feature.

Predicted Mass Spectrum

Expertise & Causality:

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, likely producing a protonated molecular ion [M+H]⁺.

-

Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1 . This pattern is a definitive indicator of a dichlorinated compound.

-

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Predicted m/z (Monoisotopic) | Notes |

|---|---|---|

| [M+H]⁺ | 198.9824 | The most abundant ion in the primary isotopic cluster.[6] |

| [M+H+2]⁺ | 200.9795 | Second peak in the cluster. |

| [M+H+4]⁺ | 202.9765 | Third peak in the cluster. |

| [M+Na]⁺ | 220.9644 | A common adduct seen in ESI-MS.[6] |

Experimental Protocol for MS Data Acquisition

Diagram: General Workflow for Spectroscopic Analysis

Caption: A logical workflow for the complete spectroscopic characterization.

Trustworthiness: This protocol uses high-resolution instrumentation to ensure accurate mass determination, which is critical for confirming the elemental composition.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

-

Add a trace amount of formic acid (0.1%) to the solution. Causality: Formic acid promotes protonation, enhancing the formation of the desired [M+H]⁺ ion in positive ion mode.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Calibrate the mass analyzer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Set the instrument to positive ion mode.

-

Optimize key ESI source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

Acquire data for a sufficient duration to obtain a stable signal and a high-resolution mass spectrum.

-

-

Data Analysis:

-

Examine the spectrum for the [M+H]⁺ ion cluster around m/z 199.

-

Verify the isotopic pattern and compare the intensity ratios to the theoretical 9:6:1 distribution.

-